(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine is a chiral cyclopropane derivative with a methoxyphenyl group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by the introduction of the amine group. One common method involves the use of a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of a metal catalyst, such as rhodium or copper, in the presence of a chiral ligand to induce asymmetry.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using flow chemistry techniques. Flow chemistry allows for better control over reaction conditions and scalability, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyclopropane ring can be reduced to form a more stable cyclopropylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of (1R,2S)-2-(3-Hydroxyphenyl)cyclopropanamine.
Reduction: Formation of (1R,2S)-2-(3-Methoxyphenyl)cyclopropylamine.
Substitution: Formation of various substituted cyclopropanamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-2-(3-Hydroxyphenyl)cyclopropanamine
- (1R,2S)-2-(3-Methoxyphenyl)cyclopropylamine
- (1R,2S)-2-(3-Methylphenyl)cyclopropanamine
Uniqueness
(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine is unique due to its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H13NO |
---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H13NO/c1-12-8-4-2-3-7(5-8)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
DRLVWPIMRZBCNJ-VHSXEESVSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)[C@@H]2C[C@H]2N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2CC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.